3,3-Bis-nitromethyl-oxetane
Overview
Description
3,3-Bis-nitromethyl-oxetane is a heterocyclic organic compound with a four-membered ring structure containing three carbon atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis-nitromethyl-oxetane typically involves the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures. This method yields oxetane along with by-products such as water, potassium chloride, and potassium acetate . Another approach involves the Paternò–Büchi reaction, which forms the oxetane ring through a [2+2] cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Bis-nitromethyl-oxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted oxetanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3-Bis-nitromethyl-oxetane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,3-Bis-nitromethyl-oxetane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with molecular targets and pathways, resulting in various chemical and biological effects . The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable tool in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Bis(chloromethyl)oxetane
- 3,3-Bis(azidomethyl)oxetane
- 3-Nitrooxetane
- 3,3-Dinitrooxetane
Uniqueness
3,3-Bis-nitromethyl-oxetane stands out due to its unique combination of stability and reactivity. Its nitro groups provide high energy content, making it suitable for use in energetic materials. Additionally, its ability to undergo various chemical reactions makes it a versatile building block for synthesizing complex molecules .
Properties
IUPAC Name |
3,3-bis(nitromethyl)oxetane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O5/c8-6(9)1-5(2-7(10)11)3-12-4-5/h1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTOTAXINVWIBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C[N+](=O)[O-])C[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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